N-(prop-2-yn-1-yl)acrylamide
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Overview
Description
“N-(prop-2-yn-1-yl)acrylamide” is a chemical compound with the CAS Number: 123523-58-0 and a molecular weight of 109.13 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “this compound” generally involves chemical synthesis methods, specifically using acetylene and acrylamide along with appropriate catalysts and reagents .Molecular Structure Analysis
The linear formula for “this compound” is C6H7NO . For a more detailed structural analysis, spectroscopic methods such as chromatography-mass spectrometry can be used .Chemical Reactions Analysis
“this compound” is primarily used as an intermediate in the synthesis of organic chemicals. It can be used to prepare polymers, resins, and other specific compounds . Visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer has been developed .Physical and Chemical Properties Analysis
“this compound” is a colorless to light yellow liquid with an irritating odor . More detailed physical and chemical properties such as density, melting point, and boiling point can be obtained through further analysis .Scientific Research Applications
Polymerization and Material Research
N-(prop-2-yn-1-yl)acrylamide can be used as a monomer in the polymerization process to produce polymers with specific properties. Research on acrylamides like this compound often focuses on understanding and controlling polymerization processes for various applications. For instance, studies have looked into conditions that facilitate controlled polymerization of related acrylamides at room temperature, which is crucial for developing advanced materials with precise properties (Convertine et al., 2004).
Bioengineering and Biomedical Applications
Acrylamides, including this compound, are significant in bioengineering due to their response to environmental stimuli. For instance, poly(N-isopropyl acrylamide) has been used extensively in bioengineering applications, particularly for the nondestructive release of biological cells and proteins. This feature makes such acrylamides suitable for developing advanced drug delivery systems, tissue engineering, and other biomedical applications (Cooperstein & Canavan, 2010).
Environmental and Industrial Applications
Acrylamide polymers are also used in environmental and industrial processes. They find applications in water and wastewater treatment, soil conditioning, and in industries like paper and textile manufacturing. The functional properties of acrylamides, such as their ability to form hydrogels, make them valuable in these sectors (Friedman, 2003).
Enhanced Oil Recovery
Specific acrylamide copolymers are used in enhanced oil recovery processes. These polymers can improve the efficiency of oil recovery by altering the flow properties of oil in reservoirs. The characterization of these polymers, including their viscosity and thermal stability, is vital for optimizing their performance in oil recovery applications (Sabhapondit et al., 2003).
Electronic and Energy Devices
Acrylamide derivatives are explored for potential use in electronic and energy storage devices. For example, a TEMPO-substituted polyacrylamide has been investigated as a new cathode material in organic rechargeable devices. This research opens avenues for using acrylamide polymers in sustainable energy technologies (Koshika et al., 2010).
Safety and Hazards
“N-(prop-2-yn-1-yl)acrylamide” is considered a chemical in organic synthesis and should be handled with care due to its irritating odor. Direct contact with skin and eyes should be avoided. Necessary protective measures should be taken during use, including wearing gloves, goggles, and respiratory protection equipment. It is best to operate in a well-ventilated area to avoid inhaling excessive gas . The compound has been assigned the GHS07 pictogram, with hazard statements H302-H315-H319-H335, indicating potential hazards if ingested, in contact with skin, or if inhaled .
Future Directions
“N-(prop-2-yn-1-yl)acrylamide” has potential applications in the synthesis of various organic compounds, including polymers and resins . Its use in visible-light-induced oxidative formylation represents a promising direction for future research . Further studies could explore its potential applications in other chemical reactions and syntheses.
Mechanism of Action
Mode of Action
It is known that the compound can act as a photosensitizer, playing a crucial role in energy transfer and single electron transfer pathways .
Biochemical Pathways
It is suggested that the compound may be involved in photosensitization processes, which could potentially impact various biochemical pathways .
Result of Action
It is known that the compound can generate reactive oxygen species such as singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) through energy transfer and single electron transfer pathways .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
N-(prop-2-yn-1-yl)acrylamide interacts with various enzymes, proteins, and other biomolecules. It is used as a thiol-reactive probe to covalently label, enrich, and quantify the reactive cysteinome in cells and tissues . The nature of these interactions is complex and involves a broad range of redox mechanisms .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
N-prop-2-ynylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-3-5-7-6(8)4-2/h1,4H,2,5H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMMGFRCYBLJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123523-58-0 |
Source
|
Record name | N-(prop-2-yn-1-yl)prop-2-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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